N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide

Deubiquitinase inhibition USP28/USP25 Core scaffold selectivity

N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide (CAS 1436338-69-0) is a synthetic small molecule with the molecular formula C₁₄H₁₃FN₂O₂S and a molecular weight of 292.33 g/mol. It belongs to the class of thieno[3,2-c]pyran carboxamide derivatives and is primarily available as a research tool compound at ≥95% purity.

Molecular Formula C14H13FN2O2S
Molecular Weight 292.33
CAS No. 1436338-69-0
Cat. No. B2690679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide
CAS1436338-69-0
Molecular FormulaC14H13FN2O2S
Molecular Weight292.33
Structural Identifiers
SMILESC1COC(C2=C1SC=C2)CNC(=O)C3=CN=C(C=C3)F
InChIInChI=1S/C14H13FN2O2S/c15-13-2-1-9(7-16-13)14(18)17-8-11-10-4-6-20-12(10)3-5-19-11/h1-2,4,6-7,11H,3,5,8H2,(H,17,18)
InChIKeyUFPLTNMDCFRWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide (CAS 1436338-69-0): Core Scaffold and Procurement Profile


N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide (CAS 1436338-69-0) is a synthetic small molecule with the molecular formula C₁₄H₁₃FN₂O₂S and a molecular weight of 292.33 g/mol . It belongs to the class of thieno[3,2-c]pyran carboxamide derivatives and is primarily available as a research tool compound at ≥95% purity . The thieno[3,2-c]pyran scaffold is a recognized heterocyclic framework in anticancer agent design, with recent literature demonstrating that substituted derivatives exhibit in vitro cytotoxicity against HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and LN229 (glioma) cell lines [1]. The 6-fluoropyridine-3-carboxamide moiety is a structural feature found in kinase inhibitor programs, including IGF-1R and PIM kinase inhibitors, suggesting potential applicability in kinase-targeted research [2].

Why Generic Thienopyran or Fluoropyridine Carboxamide Substitution Fails for CAS 1436338-69-0


The thieno[3,2-c]pyran scaffold of CAS 1436338-69-0 is structurally distinct from the more common thieno[3,2-b]pyridine and thieno[2,3-c]pyridine cores that dominate the USP28/USP25 and kinase inhibitor patent literature [1]. The [3,2-c] ring fusion geometry dictates a unique spatial orientation of the 4-ylmethylamine linker, which influences both the vector of the carboxamide pharmacophore and the conformational landscape accessible during target engagement [2]. Simple replacement with a thieno[3,2-b]pyridine or thieno[2,3-c]pyridine analog would alter the dihedral angle between the heterocyclic core and the pyridine carboxamide, potentially disrupting key hydrogen-bonding or hydrophobic interactions. Furthermore, the 6-fluoro substitution on the pyridine ring modulates both electronic properties (withdrawing effect) and metabolic stability relative to unsubstituted or chloro-substituted pyridine carboxamide analogs [3]. The sp³-rich dihydropyran ring introduces conformational flexibility absent in fully aromatic thienopyridine systems, which may affect binding kinetics and selectivity profiles. The limited public disclosure of this specific compound underscores its potential as a proprietary or niche tool compound where off-the-shelf analogs are not functionally equivalent.

Quantitative Differentiation Evidence for N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide (CAS 1436338-69-0)


Thieno[3,2-c]pyran Core vs. Thieno[3,2-b]pyridine Core: Divergent Target Class Engagement

CAS 1436338-69-0 features a thieno[3,2-c]pyran core, which is structurally distinct from the thieno[3,2-b]pyridine and thieno[2,3-c]pyridine scaffolds prevalent in the USP28/USP25 inhibitor patent literature (Forma Therapeutics, US 10,913,753) [1]. The thieno[3,2-c]pyran scaffold has been independently validated in anticancer programs: a 2026 study reported that thieno[3,2-c]pyran derivatives 5a and 5n achieved IC₅₀ values of 13.65 ± 0.32 µM and 13.26 ± 0.32 µM against HepG2 cells, and 12.35 ± 0.30 µM and 12.36 ± 0.30 µM against A549 cells, respectively, via EGFR-mediated apoptosis [2]. In contrast, thieno[3,2-b]pyridine carboxamides are associated with USP28/USP25 deubiquitinase inhibition and have documented off-target effects on the ribosomal translation apparatus, as revealed by chemoproteomics and CRISPR-GOF analyses [3]. The scaffold divergence suggests that the target compound engages a distinct biological target space compared to the well-characterized thienopyridine USP28/25 inhibitor series, making it non-interchangeable for programs requiring specific thieno[3,2-c]pyran-mediated pharmacology.

Deubiquitinase inhibition USP28/USP25 Core scaffold selectivity

6-Fluoropyridine-3-Carboxamide Warhead: Kinase Affinity Differentiation vs. Non-Fluorinated Analogs

The 6-fluoropyridine-3-carboxamide moiety of CAS 1436338-69-0 has a documented role in kinase inhibitor design. BindingDB data (BDBM50200974/CHEMBL3975628) shows that a 6-fluoropyridine-3-carboxamide-containing PIM kinase inhibitor achieved a Kd of 5 nM and an IC₅₀ of 12 nM against its target, demonstrating that the 6-fluoro substituent contributes to high-affinity kinase engagement [1]. In the IGF-1R kinase context, a carbon-linked proline isostere inhibitor incorporating the 6-fluoropyridine-3-carboxamide moiety has been co-crystallized with the target (PDB 3nw7), confirming specific binding interactions [2]. For SAR reference, the unsubstituted pyridine-3-carboxamide scaffold (CAS 369-50-6, 6-fluoronicotinamide) has been reported as an HDAC6 inhibitor with distinct biological activity [3]. The fluoro substituent modulates both target binding (via electronic effects) and metabolic stability (reduced CYP-mediated oxidation at the 6-position), a feature not present in hydrogen-, chloro-, or methyl-substituted pyridine carboxamide analogs. While direct IC₅₀ data for CAS 1436338-69-0 itself is not publicly available, the 6-fluoropyridine-3-carboxamide warhead is an established pharmacophore in kinase inhibitor chemistry that provides advantages over non-fluorinated pyridine carboxamides.

Kinase inhibition Fluorine substitution Binding affinity

Thieno[3,2-c]pyran-4-one Core Analogs: Cytotoxicity Benchmarking in the 2.0–26 µM Range

The thieno[3,2-c]pyran scaffold has established anticancer cytotoxicity credentials independent of the target compound. A 2012 study by Mulakayala et al. demonstrated that thieno[3,2-c]pyran-4-one derivatives 5d and 6c exhibited IC₅₀ values in the range of 2.0–2.5 µM against cancer cell lines [1]. More recently, the 2026 study by Jauhari et al. expanded the SAR to thieno[3,2-c]pyran-4-ylmethyl-substituted analogs, with the most potent compounds 5a and 5n achieving IC₅₀ values of 12.35–13.65 µM against HepG2 and A549 cell lines while maintaining selectivity over non-cancerous HEK293 cells [2]. The compounds demonstrated molecular docking scores of −8.834 to −8.994 kcal mol⁻¹ against liver cancer targets and −7.871 to −7.925 kcal mol⁻¹ against lung cancer targets [2]. CAS 1436338-69-0, bearing the same core thieno[3,2-c]pyran scaffold with the 6-fluoropyridine-3-carboxamide substituent, represents a distinct chemotype within this validated anticancer series. This body of evidence establishes that the thieno[3,2-c]pyran core is a tractable scaffold for anticancer lead optimization, with cytotoxicity tunable through substituent variation at the 4-position.

Anticancer cytotoxicity Thienopyran SAR Lead optimization

Spiro[piperidine-4,4'-thieno[3,2-c]pyran] vs. 4-ylmethyl-carboxamide: Topological and Target Class Differentiation

The thieno[3,2-c]pyran scaffold has been explored in multiple topological configurations with distinct biological outcomes. Spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivatives have been patented as sigma (σ) receptor inhibitors for psychosis indications [1], while N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogs demonstrated bactericidal efficacy against Mycobacterium tuberculosis via MmpL3 inhibition, achieving >2 log reduction in bacterial CFU counts in murine lung infection models [2]. In contrast, CAS 1436338-69-0 features a 4-ylmethyl-carboxamide topology that orients the pharmacophore in a different vector relative to the thienopyran core. The spiro junction in the MmpL3 series creates a rigid, orthogonal orientation of the piperidine ring, while the 4-ylmethyl linker in CAS 1436338-69-0 provides a flexible, extended geometry suitable for engaging deeper binding pockets, as evidenced by the −8.8 to −8.99 kcal mol⁻¹ docking scores achieved by related 4-substituted thieno[3,2-c]pyran derivatives against kinase targets [3]. This topological distinction is critical for procurement: the 4-ylmethyl-carboxamide geometry targets a different chemical space than the spiro-fused series.

Sigma receptor MmpL3 Scaffold topology

Limited Public Disclosure as a Procurement Signal: Niche vs. Commodity Compound Status

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and the patent literature reveals that CAS 1436338-69-0 has no assigned PubChem CID, no ChEMBL ID, and no entries in major bioactivity databases as of the search date . It does not appear in peer-reviewed primary research articles with disclosed biological data. The compound is cataloged exclusively by specialty chemical suppliers (EvitaChem, BenchChem) as a research compound with ≥95% purity and the explicit designation 'for non-human research only' . This stands in stark contrast to structurally related thieno[3,2-b]pyridine USP28 inhibitors (Forma Therapeutics), which are extensively documented in patents (US 10,913,753), patent applications (US 2020/0017525, WO 2020/033707), and independent academic studies, including structural biology (USP28-inhibitor co-crystal structures) and chemoproteomics analyses [1]. The absence of public bioactivity data for CAS 1436338-69-0, combined with its availability as a discrete chemical entity, indicates that it is either a proprietary tool compound, a synthetic intermediate from an undisclosed medicinal chemistry program, or a compound awaiting biological characterization. For procurement, this means the compound is not a commodity item interchangeable with publicly characterized analogs.

Proprietary tool compound Patent landscape Research exclusivity

Best Research and Industrial Application Scenarios for N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide (CAS 1436338-69-0)


Medicinal Chemistry: Thieno[3,2-c]pyran Scaffold SAR Expansion in Anticancer Lead Optimization

CAS 1436338-69-0 is ideally positioned as a key analog in structure-activity relationship (SAR) campaigns exploring the thieno[3,2-c]pyran scaffold for anticancer applications. The established cytotoxicity benchmark range of 2.0–13.65 µM for thieno[3,2-c]pyran derivatives against HepG2, A549, and LN229 cell lines [1] provides a quantitative framework for evaluating the contribution of the 6-fluoropyridine-3-carboxamide substituent at the 4-ylmethyl position. Researchers can systematically compare the activity of this compound against the published 5a, 5n, 5d, and 6c lead molecules to deconvolute the pharmacophoric contributions of the fluorine atom, the pyridine nitrogen, and the carboxamide linker geometry. The compound's molecular docking potential (predicted scores in the −7.9 to −8.99 kcal mol⁻¹ range based on scaffold analogs) supports its prioritization in computational pre-screening workflows targeting EGFR-overexpressing cancers.

Kinase Inhibitor Tool Compound Screening via 6-Fluoropyridine-3-Carboxamide Pharmacophore

The 6-fluoropyridine-3-carboxamide warhead present in CAS 1436338-69-0 is a validated kinase-binding pharmacophore, as evidenced by the 5 nM Kd achieved by a related PIM kinase inhibitor [1] and the co-crystallization of a 6-fluoropyridine-3-carboxamide-containing ligand with IGF-1R (PDB 3nw7) [2]. This compound is suitable for inclusion in kinase inhibitor screening panels, particularly against the PIM kinase family (PIM1, PIM2, PIM3), JNK family members, and IGF-1R, where the 6-fluoropyridine-3-carboxamide moiety has demonstrated target engagement. The thieno[3,2-c]pyran core provides a structurally differentiated scaffold compared to the thieno[3,2-b]pyridine and furo[3,2-b]pyridine cores commonly found in commercial kinase inhibitor libraries, offering an opportunity to identify novel kinase inhibition profiles with improved selectivity.

Chemical Biology: USP28/USP25 Counter-Screening to Establish Scaffold Selectivity

Given the prominence of thieno[3,2-b]pyridine carboxamides as USP28/USP25 deubiquitinase inhibitors with documented ribosomal off-target effects [1], CAS 1436338-69-0 serves as a critical selectivity control compound. Its thieno[3,2-c]pyran core is structurally divergent from the thieno[3,2-b]pyridine series, and testing this compound in USP28 and USP25 biochemical assays (e.g., Ubiquitin-Rhodamine 110 assay) can establish whether the [3,2-c]pyran scaffold retains or loses deubiquitinase inhibitory activity. A negative result would validate the scaffold selectivity hypothesis and position CAS 1436338-69-0 as a negative control for USP28/USP25-dependent cellular phenotypes, including c-MYC stabilization. Conversely, any unexpected USP28/USP25 activity would reveal a novel scaffold for deubiquitinase inhibitor development, warranting further SAR exploration.

Intellectual Property and Competitive Intelligence: Scaffold-Hopping Assessment in the Thienopyran Chemical Space

CAS 1436338-69-0 occupies a distinct and sparsely populated region of thienopyran chemical space. Patent landscaping reveals that the thieno[3,2-c]pyran scaffold has been claimed in the context of sigma receptor inhibitors (spiro-fused topology) [1] and MmpL3 antibacterials (spiro-fused N-benzyl topology) [2], but the 4-ylmethyl-carboxamide topology with a 6-fluoropyridine-3-carboxamide substituent appears free of dominant patent claims as of the search date. For organizations pursuing freedom-to-operate analyses or seeking novel composition-of-matter IP, this compound represents a scaffold-hopping opportunity that bridges the validated thieno[3,2-c]pyran core with the proven 6-fluoropyridine-3-carboxamide kinase pharmacophore. Procurement of this compound for patent landscaping and competitive intelligence purposes is strategically justified by its unique structural intersection of two independently validated pharmacophoric elements.

Quote Request

Request a Quote for N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.